molecular formula C12H12N2O3 B1439102 6-(morpholin-4-yl)-2,3-dihydro-1H-indole-2,3-dione CAS No. 1146290-26-7

6-(morpholin-4-yl)-2,3-dihydro-1H-indole-2,3-dione

Cat. No.: B1439102
CAS No.: 1146290-26-7
M. Wt: 232.23 g/mol
InChI Key: DIFUJTIWKDSPBP-UHFFFAOYSA-N
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Description

6-(morpholin-4-yl)-2,3-dihydro-1H-indole-2,3-dione is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a morpholine ring attached to an indole-2,3-dione core, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(morpholin-4-yl)-2,3-dihydro-1H-indole-2,3-dione typically involves the reaction of indole derivatives with morpholine under specific conditions. One common method involves the use of a coupling reaction where the indole derivative is reacted with morpholine in the presence of a suitable catalyst and solvent. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

6-(morpholin-4-yl)-2,3-dihydro-1H-indole-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially modifying its biological activity.

    Substitution: The morpholine ring or other functional groups on the indole core can be substituted with other groups, leading to the formation of new derivatives with distinct properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a wide range of functionalized indole derivatives.

Scientific Research Applications

6-(morpholin-4-yl)-2,3-dihydro-1H-indole-2,3-dione has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(morpholin-4-yl)-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, altering cellular signaling pathways, and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-aryl-6-morpholino-3(2H)-pyridazinone: Another compound with a morpholine ring, known for its potential as a SIRT2 inhibitor.

    Morpholin-4-yl-acetic acid: A simpler morpholine derivative used in various chemical applications.

Uniqueness

6-(morpholin-4-yl)-2,3-dihydro-1H-indole-2,3-dione is unique due to its indole-2,3-dione core, which imparts distinct chemical and biological properties not found in other morpholine derivatives. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

6-morpholin-4-yl-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c15-11-9-2-1-8(7-10(9)13-12(11)16)14-3-5-17-6-4-14/h1-2,7H,3-6H2,(H,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFUJTIWKDSPBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC3=C(C=C2)C(=O)C(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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